molecular formula C13H20N2O2S B185599 4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide CAS No. 7467-48-3

4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide

Cat. No. B185599
CAS RN: 7467-48-3
M. Wt: 268.38 g/mol
InChI Key: BIWPQNWGSVWCPP-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide is a chemical compound with the molecular formula C13H20N2O2S . It is available for purchase for proteomics research .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .


Molecular Structure Analysis

The molecular structure of 4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.375 Da and the monoisotopic mass is 268.124542 Da .

Scientific Research Applications

Application Summary

“4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide” is used in the synthesis of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine . These compounds are designed to assimilate 4-quinazolone and sulfonamide moieties in a single molecular framework .

Methods of Application

The synthesis of these compounds involves a multi-step approach initiated from glycine . The process includes reaction in aqueous-media, phosphazo-method of condensation, base mediated selective ester-cleavage, along with a key-step, rapid and improved Grimmel’s hetero-cyclization method .

Results or Outcomes

These compounds were screened for their in vitro antimicrobial activity . The minimum inhibitory concentrations of the synthesized compounds against various bacteria (S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa) and fungus (A. niger, C. albicans) were measured by broth microdilution assay . Preliminary results indicated that most of the screened compounds displayed varied degrees of inhibitory actions .

Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are relatively unreactive and are typically crystalline . Many important drugs contain the sulfonamide group .

Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are relatively unreactive and are typically crystalline . Many important drugs contain the sulfonamide group .

properties

IUPAC Name

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWPQNWGSVWCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322315
Record name 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide

CAS RN

7467-48-3
Record name 7467-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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